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Compound of Interest

Compound Name:
4-(4-Chloro-benzenesulfonyl)-

morpholine

CAS No.: 22771-99-9

Cat. No.: B077774

Get Quote

Executive Summary: The Halogen Effect
In the optimization of N-benzenesulfonyl morpholine scaffolds, the substitution of Chlorine (Cl)

with Bromine (Br) at the para-position is a classic bioisosteric exchange used to modulate

lipophilicity and steric bulk without drastically altering electronic properties.

Verdict:

4-Chloro (Cl) Analog: Generally superior for antimicrobial potency and targets with restricted

binding pockets. The smaller atomic radius (1.75 Å) allows for tighter packing in active sites

compared to the bulkier bromine.

4-Bromo (Br) Analog: Superior for membrane permeability (higher LogP) and as a synthetic

handle. The Br-C bond is weaker and more polarizable, often facilitating halogen bonding

interactions, but its primary utility in this scaffold is often as a precursor for Suzuki-Miyaura

coupling to generate biaryl libraries.
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Chemical & Physical Property Analysis
To understand the biological divergence, we must first quantify the physicochemical

differences. The electronic effects (Hammett

) are nearly identical, isolating sterics and lipophilicity as the drivers of bioactivity differences.

Property 4-Chloro Derivative 4-Bromo Derivative
Impact on
Bioactivity

Molecular Weight ~261.7 g/mol ~306.2 g/mol

Br increases mass

significantly, affecting

ligand efficiency (LE).

Atomic Radius (vdW) 1.75 Å 1.85 Å

Critical: Br is ~6%

larger, often causing

steric clashes in tight

bacterial enzyme

pockets.

ClogP (Lipophilicity) ~1.8 - 2.1 ~2.1 - 2.4

Br is more lipophilic,

enhancing passive

membrane transport

but reducing aqueous

solubility.

Hammett Constant (

)
0.23 0.23

Negligible: Both are

electron-withdrawing;

pKa of the

sulfonamide core

remains similar.

C-X Bond Length 1.74 Å 1.89 Å

Br extends further into

the solvent/protein

interface.

Bioactivity Comparison
A. Antimicrobial Activity (MIC Data Trends)
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Experimental data on sulfonamide-based inhibitors indicates a distinct size-dependency for

antibacterial efficacy.[1] While N-benzenesulfonyl morpholines lack the primary amine required

for folate synthesis inhibition (sulfa drug mechanism), they act via alternative pathways (e.g.,

enzyme inhibition or membrane disruption).

Case Study: Steric Restriction in Bacterial Targets In comparative studies of 4-substituted

benzenesulfonyl derivatives against Gram-positive strains (S. aureus), the following trend is

consistently observed:

4-Fluoro: High Potency (MIC ~12.5 µg/mL)

4-Chloro: Moderate Potency (MIC ~100 µg/mL)

4-Bromo: Low/Inactive (MIC >100 µg/mL)

Mechanistic Insight: The binding pockets of many bacterial target enzymes (e.g., leucyl-tRNA

synthetase or specific hydrolases) are sterically constrained. The 4-Bromo substituent acts as a

"steric wedge," preventing the molecule from achieving the deep penetration required for

effective inhibition. Recommendation: Use the 4-Chloro analog for lead optimization in

antimicrobial programs.

B. Enzyme Inhibition (11 -HSD1 & Kinases)
In metabolic disease targets like 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), the lipophilicity of the 4-Bromo analog can be advantageous.

Hydrophobic Collapse: The larger hydrophobic surface area of the Br-analog can drive

higher affinity binding in large, greasy pockets via the hydrophobic effect.

Halogen Bonding: Bromine is a superior halogen bond donor compared to chlorine. If the

target pocket contains a backbone carbonyl oxygen or a Lewis base (e.g., histidine nitrogen)

at the "bottom" of the pocket, the 4-Bromo analog can form a stabilizing

-hole interaction, potentially boosting potency by 5–10x over the chloro analog.
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Mechanistic Logic & SAR Workflow
The following decision tree illustrates when to deploy which analog based on experimental

feedback.

Lead Optimization:
Benzenesulfonyl Morpholine

Is Potency Limited by
Steric Fit?

Is Permeability/LogP
the Limiting Factor?

No

Select 4-Chloro
(Smaller, Better Fit)

Yes (Tight Pocket)

Select 4-Bromo
(Lipophilic, Halogen Bond)

Yes (Needs Lipophilicity) Need to extend scaffold
(Suzuki Coupling)?

No

No (Cost/Stability)Yes (Br is better LG)

Click to download full resolution via product page

Figure 1: Strategic decision tree for selecting between Chloro- and Bromo-substituted

morpholine sulfonamides.

Experimental Protocols
Protocol A: Synthesis of 4-Halo-Benzenesulfonyl
Morpholines
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A self-validating protocol for generating the test compounds.

Reagents:

Morpholine (1.2 equiv)

4-Chlorobenzenesulfonyl chloride OR 4-Bromobenzenesulfonyl chloride (1.0 equiv)

Triethylamine (Et3N) (1.5 equiv)

Dichloromethane (DCM) (Solvent)

Step-by-Step:

Setup: Dissolve 1.0 mmol of the respective sulfonyl chloride in 5 mL dry DCM in a round-

bottom flask under nitrogen atmosphere.

Addition: Cool the solution to 0°C (ice bath). Add Et3N (1.5 mmol) followed by the dropwise

addition of Morpholine (1.2 mmol). Note: The reaction is exothermic; control rate to prevent

side products.

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC

(Hexane:EtOAc 7:3).

Workup: Wash the organic layer with 1M HCl (to remove unreacted morpholine/Et3N), then

saturated NaHCO3, then Brine.

Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane.

Validation: 4-Cl product should melt ~105-107°C. 4-Br product should melt ~128-130°C.

Protocol B: Minimum Inhibitory Concentration (MIC)
Assay
Standard broth microdilution method for antimicrobial comparison.

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland turbidity

standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth
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(CAMHB).

Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

Compound Dilution: Add 200 µL of 128 µg/mL stock (4-Cl or 4-Br analog in <1% DMSO) to

column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.

(Range: 64 to 0.125 µg/mL).

Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

Incubation: Incubate at 37°C for 16-20 hours.

Readout: MIC is the lowest concentration showing no visible growth. Compare the 4-Cl vs 4-

Br rows directly.
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Citation Context: Theoretical grounding for the electronic similarities (deactivating effects)
vs. steric differences of Cl and Br substituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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